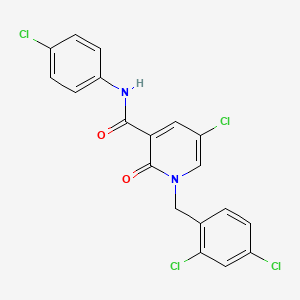

5-chloro-N-(4-chlorophenyl)-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-(4-chlorophenyl)-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C19H12Cl4N2O2 and its molecular weight is 442.12. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5-chloro-N-(4-chlorophenyl)-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide (CAS: 242797-24-6) is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data from various studies, case analyses, and relevant tables.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C19H12Cl4N2O2

- Molecular Weight : 442.13 g/mol

Antiviral Activity

Recent studies have highlighted the antiviral properties of related compounds in the same chemical family. For instance, a series of substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues demonstrated potent activity against Human Adenovirus (HAdV). Compounds in this category exhibited selectivity indexes greater than 100 and low cytotoxicity, indicating potential therapeutic applications against viral infections .

Antibacterial Activity

The antibacterial efficacy of similar compounds has been documented in various studies. For example, synthesized derivatives with oxadiazole and piperidine moieties showed moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis. The most active compounds displayed IC50 values significantly lower than the reference standard thiourea, indicating their potential as effective antibacterial agents .

Mechanistic Insights

The biological mechanisms underlying the activity of these compounds often involve interactions with specific biological targets:

- DNA Replication Inhibition : Some derivatives have been shown to interfere with viral DNA replication processes.

- Enzyme Inhibition : Compounds exhibit significant inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes .

Case Study 1: Antiviral Efficacy

A study focused on the antiviral efficacy of a related compound demonstrated that certain derivatives could inhibit HAdV replication through targeted mechanisms. The lead compound exhibited an IC50 value of 0.27 μM with minimal cytotoxicity (CC50 = 156.8 μM), suggesting a favorable therapeutic index for further development .

Case Study 2: Antibacterial Screening

In another study assessing antibacterial properties, several synthesized compounds were evaluated against multiple bacterial strains. The results indicated that specific derivatives achieved strong inhibitory effects with IC50 values ranging from 0.63 μM to 6.28 μM against various pathogens, highlighting their potential as new antibacterial agents .

Data Tables

| Activity Type | Compound | IC50 (µM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|---|

| Antiviral | Compound 15 | 0.27 | 156.8 | >100 |

| Antibacterial | Compound A | 0.63 | Not reported | Not applicable |

| Antibacterial | Compound B | 2.14 | Not reported | Not applicable |

Properties

IUPAC Name |

5-chloro-N-(4-chlorophenyl)-1-[(2,4-dichlorophenyl)methyl]-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Cl4N2O2/c20-12-3-5-15(6-4-12)24-18(26)16-7-14(22)10-25(19(16)27)9-11-1-2-13(21)8-17(11)23/h1-8,10H,9H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHIWQYQURRMHSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC(=CN(C2=O)CC3=C(C=C(C=C3)Cl)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Cl4N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.